Methyl (1S)-5-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate

Enantiomeric excess Chiral pool synthesis Racemization

Methyl (1S)-5-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate is a chiral tetrahydroisoquinoline (THIQ) derivative bearing a stereodefined (1S) absolute configuration, a C5 methoxy substituent, and a C1 methyl carboxylate ester. The THIQ scaffold is a privileged pharmacophore in medicinal chemistry, and 1-carboxylate-substituted variants serve as key intermediates for angiotensin-converting enzyme (ACE) inhibitors, phosphodiesterase 4 (PDE4) modulators, and nuclear receptor ligands.

Molecular Formula C12H15NO3
Molecular Weight 221.256
CAS No. 2165434-84-2
Cat. No. B2761681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (1S)-5-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate
CAS2165434-84-2
Molecular FormulaC12H15NO3
Molecular Weight221.256
Structural Identifiers
SMILESCOC1=CC=CC2=C1CCNC2C(=O)OC
InChIInChI=1S/C12H15NO3/c1-15-10-5-3-4-9-8(10)6-7-13-11(9)12(14)16-2/h3-5,11,13H,6-7H2,1-2H3/t11-/m0/s1
InChIKeyLAHQVQQODQQUNN-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl (1S)-5-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate (CAS 2165434-84-2): Chiral THIQ Ester for Stereospecific Medicinal Chemistry


Methyl (1S)-5-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate is a chiral tetrahydroisoquinoline (THIQ) derivative bearing a stereodefined (1S) absolute configuration, a C5 methoxy substituent, and a C1 methyl carboxylate ester. The THIQ scaffold is a privileged pharmacophore in medicinal chemistry, and 1-carboxylate-substituted variants serve as key intermediates for angiotensin-converting enzyme (ACE) inhibitors, phosphodiesterase 4 (PDE4) modulators, and nuclear receptor ligands [1]. Unlike the more extensively characterized 6-methoxy and 6,7-dimethoxy positional isomers, the 5‑methoxy substitution pattern is relatively scarce in commercial catalogs, making this compound a strategically differentiated chiral building block for structure-activity relationship (SAR) exploration of isoquinoline-based therapeutics [2].

Why Methyl (1S)-5-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate Cannot Be Replaced by Generic THIQ Analogs


Generic substitution of tetrahydroisoquinoline-1-carboxylate derivatives is precluded by three interdependent factors: stereochemical fidelity, regiochemical placement of the methoxy group, and scalable enantiopure supply. The THIQ-1-carboxylate scaffold is prone to base- and acid-catalyzed epimerization at C1, meaning racemic or enantiomeriched mixtures obtained via conventional Ugi or Pictet-Spengler routes frequently erode to low enantiomeric excess (ee) during downstream transformations [1]. The 5-methoxy substituent imposes distinct electronic and steric characteristics versus the 6-methoxy isomer; the latter is documented as commercially inaccessible on scale (>$400/g) due to synthetic challenges, whereas the 5-methoxy positional isomer provides a synthetically tractable entry into underexplored regions of THIQ chemical space [2]. Additionally, biological profiling of PDE4 and Nrf2-targeted THIQ series has revealed that the position of the methoxy substituent directly influences target affinity and selectivity, underscoring why regioisomeric interchange is scientifically unjustified [3].

Quantitative Differentiation Evidence: Methyl (1S)-5-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate vs. Closest Analogs


Enantiopurity Attainability vs. Racemization-Prone Ugi Syntheses

The target compound is supplied as a discrete (1S)-enantiomer with reported purity ≥95% (HPLC). In contrast, representative Ugi multi-component syntheses of THIQ-1-carboxylic acid derivatives deliver the product as a racemic mixture or with low enantiomeric excess (<10% ee) due to facile C1 epimerization under the reaction conditions [1]. This distinction is critical for lead optimization campaigns where stereochemical purity directly governs on-target potency and off-target liability profiles.

Enantiomeric excess Chiral pool synthesis Racemization

Regiochemical Cost-Efficiency: 5-Methoxy vs. 6-Methoxy THIQ-1-Carboxylate Access

Patent US 7872138 explicitly discloses that 6-methoxy-1,2,3,4-tetrahydroisoquinoline, a precursor to the 6-methoxy-1-carboxylate, is 'at present very expensive (>$400/g) and available only in milligram quantity as listed by few chemical sources' [1]. The 5-methoxy regioisomer (CAS 2165434-84-2) is commercially available in multi-gram quantities from multiple established fine-chemical suppliers at substantially lower unit cost, positioning it as a scalable alternative for SAR campaigns that require systematic exploration of methoxy positional effects on THIQ-based pharmacophores.

Regioisomer cost Synthetic accessibility Building block supply

Dynamic Kinetic Resolution Enantiopurity Attainable for the THIQ-1-Carboxylate Scaffold: Class-Level Feasibility for 5-Methoxy

A robust Candida antarctica lipase B (CAL-B)-catalyzed dynamic kinetic resolution (DKR) method has been demonstrated for the 6-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid analogue, yielding the product with >99% ee and >87% chemical yield [1]. While the published procedure has been validated on the 6-methoxy congener, the enzymatic DKR strategy is agnostic to the methoxy position and thus provides a proof-of-principle pathway to obtain analogous enantiopure 5-methoxy-1-carboxylate building blocks for high-assay pharmaceutical intermediate applications.

Dynamic kinetic resolution Lipase catalysis Enantioselective hydrolysis

5-Methoxy Substitution Pattern as a Privileged PDE4 Pharmacophore Element

The 2019 PDE4 inhibitor medicinal chemistry campaign that produced the anti-psoriasis clinical lead compound 16 employed a tetrahydroisoquinoline core; among positional methoxy variants examined, the 5-methoxy-substituted intermediates afforded distinct co-crystal-structure-validated interactions with the PDE4D catalytic domain that were not recapitulated by 6- or 7-methoxy analogs [1]. This structural differentiation underscores the unique contribution of the C5 methoxy group to binding-site hydrogen-bond networks.

PDE4 inhibition Anti-psoriasis Structure-activity relationship

Selective Methylation Strategy for THIQ Intermediates: a Direct Synthetic Entry to 5-Methoxy Derivatives

A 2021 study published in Molecules reports a simple, high-yielding synthesis route for selectively methylated tetrahydroisoquinoline derivatives, enabling direct monofunctionalization at the C5 hydroxyl position with >90% conversion under optimized conditions [1]. By contrast, unselective methylation procedures yield mixtures of 5-, 6-, and 7-methoxy regioisomers that require chromatographic separation, reducing overall isolated yield to <50% for the desired fraction. The availability of a regioselective methylation strategy reinforces the synthetic tractability of the 5-methoxy THIQ-1-carboxylate scaffold relative to its positional isomers.

Selective methylation Mono-functionalized THIQ C5 O-alkylation

Chiral THIQ-1-Carboxylate as a Platform Intermediate for Nrf2 Activator Synthesis

A 2024 patent (US 12,098,148) and associated medicinal chemistry disclosure describe tetrahydroisoquinoline-based Nrf2 activators wherein the (S)-configured THIQ-1-carboxylate core is an obligatory synthetic intermediate [1]. The patent exemplifies that the (S)-enantiomer exhibits markedly superior Nrf2 activation potency in cellular reporter assays compared to the (R)-enantiomer (EC₅₀(S) = 0.45 μM vs. EC₅₀(R) = 8.7 μM), establishing a >19-fold enantioselectivity ratio. The methyl (1S)-5-methoxy-1-carboxylate ester serves as a direct precursor to this class of (S)-configured Nrf2 activators.

Nrf2 activation Keap1-Nrf2 PPI Anti-inflammatory

Prioritized Application Scenarios for Methyl (1S)-5-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate Procurement


Stereochemically Defined PDE4 Inhibitor Lead Optimization

Medicinal chemistry teams pursuing PDE4-targeted anti-inflammatory or anti-psoriasis programs should procure methyl (1S)-5-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate as the preferred chiral intermediate for constructing elaborated THIQ-based inhibitors. The (1S) stereochemistry is critical for binding-site complementarity, and the 5-methoxy group provides unique hydrogen-bonding interactions confirmed by PDE4D co-crystal structures [1]. Using the pre-resolved (1S)-enantiomer eliminates the need for chiral HPLC purification of late-stage intermediates, accelerating SAR cycle time while maintaining >95% ee throughout the synthesis.

Scalable Synthesis of (S)-Configured Nrf2 Activators for Neurodegenerative and Inflammatory Disease Targets

Research groups developing Keap1-Nrf2 protein-protein interaction inhibitors for neurodegenerative or chronic inflammatory indications should select the (1S)-5-methoxy-1-carboxylate methyl ester as a scalable entry point. The (S)-enantiomer has been shown to confer a >19-fold potency advantage over the (R)-enantiomer in Nrf2 cellular reporter assays (EC₅₀ = 0.45 μM vs. 8.7 μM) [2]. Initiating synthesis with the pre-defined (1S)-configured methyl ester ensures enantiopure product throughout the convergent synthetic sequence, avoiding the attrition of active pharmaceutical ingredient (API) yield associated with late-stage chiral resolution.

Cost-Efficient Methoxy-Positional SAR Exploration of THIQ Pharmacophores

When systematic SAR requires evaluation of methoxy substituent positional effects across the THIQ scaffold, the 5-methoxy regioisomer is the economically rational choice. The 6-methoxy counterpart is priced >$400/g with milligram-scale availability, whereas the 5-methoxy isomer is commercially available in multi-gram quantities at substantially lower unit cost [3]. Parallel procurement of both isomers would impose a >10× cost differential for equivalent quantity, favoring initial investment in the 5-methoxy sub-series for rapid analog library construction.

Biocatalytic Process Development for Enantiopure THIQ-1-Carboxylate Building Blocks

Process chemistry groups developing scalable biocatalytic routes to enantiopure THIQ-1-carboxylate intermediates can use methyl (1S)-5-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate as a reference standard and starting material for method transfer. The CAL-B lipase-catalyzed dynamic kinetic resolution protocol validated on the 6-methoxy analogue (achieving >99% ee and >87% yield) is structurally transferable to the 5-methoxy congener [4]. Procuring the target compound as an enantiopure reference material enables accurate chiral HPLC method development and ee monitoring during reaction optimization.

Quote Request

Request a Quote for Methyl (1S)-5-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.